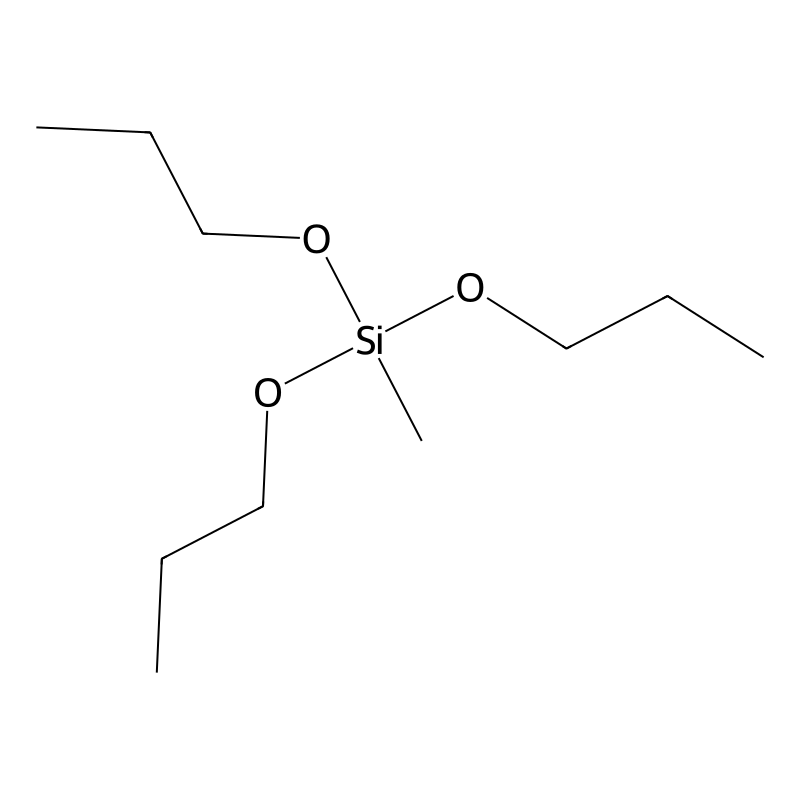

Methyltripropoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Silica Thin Films and Coatings

TMPS is a popular precursor for depositing thin films of silicon dioxide (SiO₂) using chemical vapor deposition (CVD) techniques [1, 2]. SiO₂ is a widely used material in microelectronics due to its excellent insulating properties. TMPS offers several advantages over other precursors, such as good film quality, low deposition temperature, and ease of processing [1].

*Source:

- [1] "Atomic Layer Deposition of Silicon Dioxide Films from Methyltripropoxysilane" by Hyun-Jin Kim et al. in Electrochemical and Solid-State Letters (2003)

- [2] "Chemical Vapor Deposition of Silicon Dioxide Films from Methyltripropoxysilane" by R. A. Levy et al. in Journal of the Electrochemical Society (1983)

Synthesis of Silicon-Containing Polymers

TMPS can be used as a starting material for the synthesis of various silicon-containing polymers. These polymers can have unique properties depending on their structure and composition. For instance, researchers have explored TMPS for the synthesis of siloxane polymers [3], which can be used as precursors for ceramic materials or as elastomers [3].

*Source:

- [3] "Synthesis of Novel Siloxane Copolymers Derived from Methyltriethoxysilane and Methyltripropoxysilane" by Xiaohong Wang et al. in Journal of Applied Polymer Science (2002)

Functionalization of Surfaces

The silicon-oxygen bonds in TMPS can be readily reacted with various functional groups to create surface-modified materials. This allows researchers to tailor the surface properties of materials for specific applications. For example, TMPS has been used to functionalize surfaces with organic groups to improve adhesion or create hydrophobic surfaces [4].

*Source:

Methyltripropoxysilane is an organosilicon compound characterized by its three propoxy groups attached to a silicon atom, along with a methyl group. Its chemical formula is typically represented as . This compound is part of a larger class of silanes that are utilized in various industrial applications due to their unique properties, such as hydrophobicity and the ability to form siloxane bonds. Methyltripropoxysilane is particularly noted for its role in enhancing the mechanical properties of materials and improving adhesion between organic and inorganic substrates.

- Hydrolysis: In the presence of water, the alkoxy groups can be hydrolyzed, leading to the formation of silanol groups. This reaction is essential for the subsequent polymerization processes.

- Condensation: Following hydrolysis, condensation reactions can occur, resulting in the formation of siloxane bonds (Si-O-Si). This process is crucial for creating silicate networks or gels.

- Polymerization: The hydrolysis and condensation reactions can lead to the formation of polysiloxanes, which are significant in various applications, including coatings and adhesives .

These reactions are influenced by factors such as pH, temperature, and the presence of catalysts.

Methyltripropoxysilane can be synthesized through various methods:

- Direct Alkylation: This involves the reaction of silicon tetrachloride with propanol in the presence of a catalyst to yield methyltripropoxysilane directly.

- Hydrolysis and Condensation: Starting from trimethoxysilane or triethoxysilane, hydrolysis followed by controlled condensation can produce methyltripropoxysilane.

- Solvent-Assisted Methods: Utilizing solvents can enhance the reaction kinetics and yield during synthesis, allowing for better control over the product's characteristics .

Methyltripropoxysilane has a wide range of applications:

- Adhesives and Sealants: Its ability to bond organic materials to inorganic substrates makes it valuable in construction and automotive industries.

- Coatings: Used in protective coatings due to its hydrophobic properties.

- Silica Gel Production: Acts as a precursor for silica gels used in chromatography and as desiccants.

- Surface Modification: Enhances surface properties of materials by forming siloxane networks.

Interaction studies involving methyltripropoxysilane primarily focus on its bonding behavior with different substrates. Research indicates that it can effectively enhance adhesion between polymers and glass or metal surfaces. Additionally, studies have explored its role in modifying surface energies, which can significantly impact wettability and adhesion properties .

Methyltripropoxysilane shares similarities with other organosilanes but also exhibits unique characteristics:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Trimethoxysilane | Simplest silane with three methoxy groups; widely used in coatings. | |

| Triethoxysilane | Similar structure but with ethoxy groups; used in sealants. | |

| Methyltris(methyl ethyl ketoximo)silane | Contains ketoxime groups; used for corrosion protection. |

Methyltripropoxysilane's unique combination of propoxy groups contributes to its distinct properties such as enhanced hydrophobicity and improved adhesion compared to other similar compounds.

Methyltripropoxysilane exhibits a tetrahedral molecular geometry centered around the silicon atom, which adopts sp³ hybridization [1] [2] [3]. The compound possesses the molecular formula C₁₀H₂₄O₃Si with a molecular weight of 220.38 g/mol [1] [4] [5] [6]. The silicon center is coordinated by one methyl group and three propoxy groups (n-propoxy: -OCH₂CH₂CH₃), creating a quaternary silicon arrangement characteristic of organosilane compounds [1] [4].

The tetrahedral geometry around silicon results from the sp³ hybridization of the 3s and three 3p orbitals, forming four equivalent hybrid orbitals that arrange themselves to minimize electron-electron repulsion [3]. Each hybrid orbital forms a sigma bond with the attached substituents: three Si-O bonds to the propoxy groups and one Si-C bond to the methyl group [2] [3]. The idealized bond angles approach 109.5°, though slight deviations may occur due to steric effects from the bulky propoxy substituents [2].

The propoxy chains themselves exhibit conformational flexibility, with each chain containing rotatable C-C and C-O bonds that allow for various spatial arrangements [7]. The terminal methyl groups of the propoxy chains can adopt staggered conformations to minimize steric hindrance [7]. The overall molecular structure can be described as having C₃ᵥ point group symmetry when considering the idealized arrangement, though dynamic conformational changes reduce this symmetry in solution [2].

FT-IR Spectral Signatures of Propoxy Functionalities

The Fourier Transform Infrared spectrum of methyltripropoxysilane displays characteristic absorption bands that provide definitive identification of the propoxy functional groups [8] [9] [10]. The C-H stretching vibrations of the propoxy chains appear as strong absorptions in the region 2950-2850 cm⁻¹, with characteristic peaks at 2962 and 2875 cm⁻¹ [8] [11] [12]. These frequencies correspond to the asymmetric and symmetric stretching modes of the methylene and methyl groups within the propoxy substituents [11] [9].

The Si-O stretching vibrations manifest as very strong absorptions between 1100-950 cm⁻¹, with prominent peaks at 1050 and 980 cm⁻¹ [9] [10] [13]. These bands are diagnostic for siloxane linkages and represent the strongest features in the spectrum due to the high polarity of the Si-O bonds [9] [14]. The C-O stretching modes of the alkoxy groups appear as strong absorptions in the 1200-1000 cm⁻¹ region, specifically at 1170 and 1080 cm⁻¹ [9] [12].

Characteristic bending vibrations include C-H bending modes of the propoxy groups at 1460 and 1380 cm⁻¹, and Si-O-C bending vibrations appearing at 580 cm⁻¹ [9] [12]. The Si-C stretching vibration occurs at 760 cm⁻¹ as a medium-intensity peak [9] [10]. Additional fingerprint region absorptions include C-H wagging modes around 1250 cm⁻¹ [12] [10].

The spectral signature clearly distinguishes methyltripropoxysilane from other alkoxysilanes through the specific pattern of propoxy C-H stretching frequencies and the characteristic Si-O absorption profile [9] [14]. The absence of broad O-H stretching around 3400-3500 cm⁻¹ confirms the absence of silanol groups, indicating complete alkoxylation of the silicon center [9] [14].

¹H/¹³C/²⁹Si Nuclear Magnetic Resonance Chemical Shift Analysis

¹H Nuclear Magnetic Resonance Analysis

The proton Nuclear Magnetic Resonance spectrum of methyltripropoxysilane exhibits a characteristic pattern reflecting the molecular structure [15] [16] [17]. The silicon-bound methyl group appears as a sharp singlet at δ 0.12-0.15 ppm, integrating for 3H [15] [16]. This upfield chemical shift is typical for methyl groups directly bonded to silicon due to the electropositive nature of the silicon atom [18] [17].

The propoxy substituents generate a complex multipicity pattern characteristic of propyl chains [18] [15]. The methylene protons adjacent to oxygen (OCH₂-) appear as a triplet at δ 3.6-3.8 ppm, integrating for 6H (representing the three equivalent OCH₂ groups) [15] [17]. The central methylene protons (OCH₂CH₂CH₃) appear as a multiplet at δ 1.6-1.8 ppm, integrating for 6H [18] [15]. The terminal methyl groups of the propoxy chains appear as a triplet at δ 1.0-1.2 ppm, integrating for 9H [15] [17].

¹³C Nuclear Magnetic Resonance Analysis

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the carbon framework [19] [20] [21]. The silicon-bound methyl carbon resonates at δ -1 to -3 ppm, exhibiting the characteristic upfield shift associated with carbons directly bonded to silicon [19] [21] [22].

The propoxy carbons display distinct chemical shifts based on their electronic environment [20] [21]. The methylene carbons adjacent to oxygen (OCH₂-) appear at δ 65-68 ppm, reflecting deshielding by the electronegative oxygen atom [19] [20]. The central methylene carbons (CH₂CH₂CH₃) resonate at δ 22-24 ppm, while the terminal methyl carbons appear at δ 10-12 ppm [20] [21].

The chemical shift range for ¹³C Nuclear Magnetic Resonance extends from 0-250 ppm, providing excellent resolution for carbon identification [20] [21]. Unlike ¹H Nuclear Magnetic Resonance, peak integration in ¹³C Nuclear Magnetic Resonance cannot be used quantitatively due to varying relaxation times for different carbon environments [20].

²⁹Si Nuclear Magnetic Resonance Analysis

Silicon-29 Nuclear Magnetic Resonance spectroscopy provides crucial information about the silicon environment [23] [24] [25]. Methyltripropoxysilane exhibits a silicon resonance at δ -45 to -48 ppm, characteristic of tetracoordinate silicon bearing one methyl and three alkoxy substituents [16] [23] [26]. This chemical shift falls within the expected range for M-type siloxane units (≡SiO-Si-(CH₃)), where M denotes monofunctional siloxane building blocks [24] [27].

The ²⁹Si chemical shift is sensitive to the electronegativity and number of substituents attached to silicon [25] [26] [28]. The presence of three electronegative oxygen atoms and one carbon substituent results in a characteristic upfield shift compared to silicon compounds with fewer oxygen substituents [25] [28]. The natural abundance of ²⁹Si is only 4.7%, making this technique inherently less sensitive than ¹H Nuclear Magnetic Resonance, but the chemical shift range extends over approximately 400 ppm, providing excellent chemical resolution [24] [29] [30].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of methyltripropoxysilane reveals characteristic fragmentation pathways that provide structural confirmation and molecular identification [31] [32]. The *molecular ion peak [M]⁺- * appears at m/z 220 with relatively low intensity (5-10%), which is typical for organosilicon compounds due to the ease of fragmentation [31] [33] [34].

Primary Fragmentation Pathways

The most abundant fragment ion occurs at m/z 43, corresponding to [C₃H₇]⁺ (propyl cation), achieving 80-100% relative intensity [31] [32] [33]. This fragment results from β-cleavage of the propoxy substituents and represents a highly stable carbocation [32] [33] [34]. Additional significant fragments include m/z 75 ([SiMe(OH)₂]⁺, 70-90% intensity) resulting from complete hydrolysis and rearrangement processes [32] [35].

Alpha-cleavage at Si-O bonds generates fragments at m/z 177 ([M-C₃H₇]⁺, 15-25% intensity), representing loss of a propyl group from the molecular ion [32] [33]. Sequential loss of alkyl groups produces m/z 135 ([M-C₆H₁₃O]⁺, 30-40% intensity) [32] [33].

Rearrangement Processes

Several fragments arise from rearrangement mechanisms involving silicon-oxygen bond reorganization [32] [35]. The ion at m/z 121 ([SiMe(OPr)₂]⁺, 40-60% intensity) forms through rearrangement and loss processes [32]. The fragment at m/z 91 ([SiMe(OMe)₂]⁺, 60-80% intensity) indicates rearrangement of propoxy groups to methoxy substituents [32] [35].

Hydrolysis-related fragmentations are prominent, reflecting the lability of Si-O bonds under mass spectrometric conditions [32] [35]. The fragment at m/z 105 ([SiMe(OPr)(OH)]⁺, 20-30% intensity) suggests partial hydrolysis followed by rearrangement [32] [35].

Minor Fragmentation Products

Additional characteristic fragments include m/z 59 ([C₃H₇O]⁺, 30-50% intensity) representing α-cleavage of propoxy groups, m/z 31 ([CH₂OH]⁺, 15-25% intensity) from rearrangement processes, and m/z 15 ([CH₃]⁺, 40-60% intensity) from simple methyl loss [31] [32] [33].

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant